molecular formula C12H17NO3 B1230301 O,2,3-trimethyltyrosine

O,2,3-trimethyltyrosine

Cat. No.: B1230301
M. Wt: 223.27 g/mol
InChI Key: XOXKSLGPWZNSBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

O,2,3-Trimethyltyrosine is a methylated derivative of the canonical amino acid L-tyrosine. Its structure features three methyl groups: one at the hydroxyl oxygen (O-methylation) and two at the 2 and 3 positions on the aromatic benzene ring (ortho to the hydroxyl group). This modification significantly alters its physicochemical properties compared to unmodified tyrosine. The molecular formula is C₁₂H₁₇NO₃, with a molecular weight of ~223.27 g/mol (calculated).

Properties

Molecular Formula

C12H17NO3

Molecular Weight

223.27 g/mol

IUPAC Name

2-amino-3-(4-methoxy-2,3-dimethylphenyl)propanoic acid

InChI

InChI=1S/C12H17NO3/c1-7-8(2)11(16-3)5-4-9(7)6-10(13)12(14)15/h4-5,10H,6,13H2,1-3H3,(H,14,15)

InChI Key

XOXKSLGPWZNSBO-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1C)OC)CC(C(=O)O)N

Canonical SMILES

CC1=C(C=CC(=C1C)OC)CC(C(=O)O)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

The table below highlights key differences between O,2,3-trimethyltyrosine and related compounds:

Compound Name Molecular Formula CAS Number Methylation Sites Molecular Weight (g/mol) Key Properties/Notes
This compound C₁₂H₁₇NO₃ Not Available O (para), 2, 3 (ortho) ~223.27 High lipophilicity; limited toxicology data
3-Methyl-L-tyrosine C₁₀H₁₃NO₃ 17028-03-4 3 (meta) 195.21 Single methyl group; no toxicology data
L-tyrosine C₉H₁₁NO₃ Not Provided* None 181.19 Hydrophilic; precursor for neurotransmitters
L-tryptophan C₁₁H₁₂N₂O₂ Not Provided* Indole ring 204.23 Bulky side chain; essential amino acid
Key Observations:

This may enhance membrane permeability but reduce solubility in aqueous environments .

Molecular Weight and Functional Groups :

  • The addition of three methyl groups increases the molecular weight of this compound by ~42 g/mol compared to L-tyrosine. This contrasts with L-tryptophan, which gains mass from an indole ring rather than methylation .

Biochemical and Pharmacological Implications

  • Metabolic Stability: Methylated tyrosine derivatives like this compound are hypothesized to exhibit prolonged half-lives due to reduced recognition by metabolic enzymes.
  • Receptor Interactions : The ortho-methyl groups may sterically hinder interactions with tyrosine kinase receptors or decarboxylase enzymes, altering downstream signaling compared to L-tyrosine .
  • Toxicology: Neither this compound nor 3-Methyl-L-tyrosine have well-characterized toxicological profiles, underscoring a critical research gap .

Research Findings and Data Gaps

  • Ecotoxicology: No data exist on environmental persistence or toxicity, necessitating caution in industrial or biomedical use .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
O,2,3-trimethyltyrosine
Reactant of Route 2
O,2,3-trimethyltyrosine

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